molecular formula C26H13ClF2N8Na4O13S4 B13407207 2,7-Naphthalenedisulfonic acid, 4-amino-3-((4-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)phenyl)azo)-6-((2,5-disulfophenyl)azo)-5-hydroxy-, tetrasodium salt CAS No. 75198-89-9

2,7-Naphthalenedisulfonic acid, 4-amino-3-((4-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)phenyl)azo)-6-((2,5-disulfophenyl)azo)-5-hydroxy-, tetrasodium salt

Cat. No.: B13407207
CAS No.: 75198-89-9
M. Wt: 939.1 g/mol
InChI Key: DLVKJIANBRWUCX-UHFFFAOYSA-J
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Description

Positional Selectivity in Multi-Azo Group Introduction Strategies

Introducing multiple azo groups into naphthalenedisulfonic acid derivatives demands precise regiochemical control. The target compound’s structure features azo linkages at the 3- and 6-positions of the naphthalene core, achieved through:

  • Steric and Electronic Directing Effects :
    • The hydroxyl group at position 5 directs the first coupling to position 4 (ortho), while sulfonate groups at positions 2 and 7 deactivate adjacent sites.
    • The second coupling occurs at position 6 due to the electron-donating effect of the amino group at position 4.
  • Sequential Coupling :
    • Step 1 : Alkaline conditions (pH 9–10) favor coupling para to the amino group.
    • Step 2 : Acidic conditions (pH 4–5) direct coupling ortho to the hydroxyl group.

Table 2 : Positional selectivity under different pH conditions

Coupling Step pH Preferred Position Selectivity (%)
First 9–10 Para to -NH₂ 92
Second 4–5 Ortho to -OH 88

Data from .

Tetrasodium Salt Formation: Counterion Effects on Chromophore Stability

The conversion of the free sulfonic acid to its tetrasodium salt enhances aqueous solubility and stabilizes the chromophore via electrostatic interactions. Key considerations include:

  • Neutralization Protocol :
    • Sodium hydroxide (NaOH) is added incrementally to the acidic reaction mixture until pH 7–8 is reached, ensuring complete deprotonation of sulfonic acid groups.
    • Excess NaOH is avoided to prevent hydrolysis of azo bonds.
  • Counterion Effects :
    • Solubility : The tetrasodium salt exhibits >500 g/L solubility in water, compared to <5 g/L for the free acid.
    • Thermal Stability : Sodium ions stabilize the sulfonate groups via ion-dipole interactions, increasing decomposition temperature from 220°C (free acid) to 290°C (tetrasodium salt).

Table 3 : Physicochemical properties of free acid vs. tetrasodium salt

Property Free Acid Tetrasodium Salt
Water solubility (g/L) <5 >500
λₘₐₓ (nm) 520 518
Decomposition temp (°C) 220 290

Data sourced from .

Properties

CAS No.

75198-89-9

Molecular Formula

C26H13ClF2N8Na4O13S4

Molecular Weight

939.1 g/mol

IUPAC Name

tetrasodium;4-amino-3-[[4-[(5-chloro-2,6-difluoropyrimidin-4-yl)amino]phenyl]diazenyl]-6-[(2,5-disulfonatophenyl)diazenyl]-5-hydroxynaphthalene-2,7-disulfonate

InChI

InChI=1S/C26H17ClF2N8O13S4.4Na/c27-19-24(28)32-26(29)33-25(19)31-11-1-3-12(4-2-11)34-36-21-16(53(45,46)47)7-10-8-17(54(48,49)50)22(23(38)18(10)20(21)30)37-35-14-9-13(51(39,40)41)5-6-15(14)52(42,43)44;;;;/h1-9,38H,30H2,(H,31,32,33)(H,39,40,41)(H,42,43,44)(H,45,46,47)(H,48,49,50);;;;/q;4*+1/p-4

InChI Key

DLVKJIANBRWUCX-UHFFFAOYSA-J

Canonical SMILES

C1=CC(=CC=C1NC2=C(C(=NC(=N2)F)F)Cl)N=NC3=C(C=C4C=C(C(=C(C4=C3N)O)N=NC5=C(C=CC(=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Biological Activity

2,7-Naphthalenedisulfonic acid, 4-amino-3-((4-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)phenyl)azo)-6-((2,5-disulfophenyl)azo)-5-hydroxy-, tetrasodium salt is a complex organic compound belonging to the azo dye family. Its structure includes multiple functional groups such as sulfonic acids and azo linkages, which contribute to its vibrant color and solubility properties. This compound has garnered attention for its potential biological activities and applications in various fields.

Chemical Structure and Properties

The compound features a naphthalene ring with sulfonic acid groups at the 2 and 7 positions, along with hydroxyl and amino groups that enhance its solubility and reactivity. The presence of these functional groups allows it to form stable complexes with metal ions and other biological molecules, making it a candidate for applications in drug delivery systems and as a histological dye in microscopy.

Property Details
Molecular Formula C18H15ClF2N4Na4O6S4
Molecular Weight 634.75 g/mol
Solubility Highly soluble in water due to sulfonic groups
Color Brightly colored due to azo linkages

Biological Activity

Research indicates that 2,7-Naphthalenedisulfonic acid exhibits significant biological activity through interactions with proteins and nucleic acids. These interactions can influence the functionality of these biomolecules, suggesting potential therapeutic applications.

  • Protein Binding : The sulfonic acid groups enhance solubility in aqueous environments, facilitating binding with proteins. This property is crucial for its role in drug delivery systems.
  • Nucleic Acid Interaction : The compound has been shown to interact with DNA and RNA, potentially affecting gene expression and cellular processes.

Antimicrobial Activity

In studies examining the antimicrobial properties of naphthalenedisulfonic acid derivatives, it was found that certain structural modifications could enhance antibacterial activity against pathogenic strains such as Bacillus cereus . The biological profile of these compounds suggests potential applications in developing new antimicrobial agents.

Drug Delivery Systems

The ability of 2,7-Naphthalenedisulfonic acid to form stable complexes with various metal ions has been explored for drug delivery applications. Its solubility characteristics allow it to transport therapeutic agents effectively within biological systems .

Comparative Analysis with Related Compounds

A comparative analysis of similar compounds highlights the unique properties of 2,7-Naphthalenedisulfonic acid:

Compound Name CAS Number Key Features
1,6-Naphthalenedisulfonic Acid130-27-4Different sulfonic acid positioning; used similarly in dyes.
2,6-Naphthalenedisulfonic Acid92-41-0Similar structure but different biological activity; less industrial value.
Naphthalenesulfonic Acid130-15-4A simpler sulfonated derivative; used as a surfactant.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Property Target Compound Compound A (Triazine) Acid Black 1
Molecular Weight ~800–900 (estimated) ~750–850 (estimated) 618.51
Sulfonate Groups 4 (tetrasodium) 5 (sodium salt) 2 (disodium)
Halogen Substituents Cl, F Cl None
Solubility >20 g/L (predicted) ~10–15 g/L 10 g/L
Key Application High-performance dyes Textile dyeing Leather/paper dyeing

Preparation Methods

Sulfonation of Naphthalene

  • Starting material : Industrial or refined naphthalene.
  • Reagents : Concentrated sulfuric acid (>90%, often 98%).
  • Reaction conditions :
    • Step 1: Naphthalene is reacted with 1.15 to 1.3 molar equivalents of concentrated sulfuric acid at 80–95 °C under inert gas (nitrogen, argon, or helium) for 150 minutes to form an intermediate sulfonated product.
    • Step 2: This intermediate is further reacted with 2 to 2.5 molar equivalents of concentrated sulfuric acid at 135–145 °C under vacuum (negative pressure 10–100 Pa) for 6 to 10 hours.
    • Post-reaction, the mixture is cooled to 50–90 °C, diluted with water to adjust acidity (approx. 50 mg KOH/g), then filtered to isolate 2,7-naphthalenedisulfonic acid.

Process Optimization and Variations

  • The molar ratio of sulfuric acid and temperature adjustments in step 1 affect yield and purity.
  • Vacuum conditions in step 2 facilitate sulfonation efficiency and product crystallization.
  • Inert atmosphere prevents oxidation or side reactions.
Parameter Range / Value Notes
Naphthalene (mol) 1 Industrial or refined grade
Sulfuric acid (step 1) 1.15–1.3 mol Concentrated (>90%)
Temperature (step 1) 80–95 °C Inert gas protection
Sulfuric acid (step 2) 2.0–2.5 mol Concentrated (>90%)
Temperature (step 2) 135–145 °C Vacuum (10–100 Pa)
Reaction time (step 1) 150 min
Reaction time (step 2) 6–10 hours
Acidity after dilution 50 mg KOH/g Controls solubility and purity

This two-step sulfonation is well-documented and provides a high-purity 2,7-naphthalenedisulfonic acid intermediate essential for azo dye synthesis.

Functionalization to the Target Compound

The target compound is a tetrasodium salt of a complex azo dye with multiple functional groups:

  • 4-amino substituent on the naphthalene ring.
  • Two azo linkages: one connected to a 4-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)phenyl group, and the other to a 2,5-disulfophenyl group.
  • A hydroxy group at position 5.
  • Four sulfonate groups (including those on naphthalene and the disulfophenyl moiety) balanced by sodium ions.

General Synthetic Strategy

The synthesis involves:

  • Diazotization and azo coupling : The amino group on the naphthalene derivative is diazotized and coupled with aromatic amines or phenylazo components bearing the pyrimidinyl and disulfophenyl substituents.

  • Introduction of pyrimidinyl amino groups : The 5-chloro-2,6-difluoro-4-pyrimidinyl moiety is introduced via nucleophilic aromatic substitution on a chlorinated pyrimidine precursor with the amino-substituted phenylazo intermediate.

  • Formation of tetrasodium salt : Neutralization with sodium hydroxide or sodium salts ensures full conversion to the water-soluble tetrasodium salt form.

Detailed Preparation Steps (Based on Literature Analogs)

  • Step 1: Preparation of 4-amino-3-hydroxy-2,7-naphthalenedisulfonic acid
    Starting from 2,7-naphthalenedisulfonic acid, selective nitration and reduction yield the 4-amino derivative with a hydroxy group at position 5.

  • Step 2: Diazotization
    The 4-amino group is diazotized using sodium nitrite in acidic conditions at low temperature (0–5 °C).

  • Step 3: Azo coupling with disulfophenyl diazo component
    The diazonium salt is coupled with a disulfophenyl compound to form the first azo linkage at position 6.

  • Step 4: Second azo coupling with 4-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)phenyl
    The other azo linkage at position 3 is formed by coupling with a diazonium salt derived from the corresponding substituted aniline, which itself is synthesized by nucleophilic substitution of 5-chloro-2,6-difluoro-4-pyrimidine with 4-aminophenyl.

  • Step 5: Neutralization and salt formation
    The final compound is neutralized with sodium hydroxide to yield the tetrasodium salt.

Reaction Conditions and Considerations

  • pH control during diazotization and coupling is critical to avoid side reactions.
  • Temperature is maintained low during diazotization to stabilize the diazonium intermediate.
  • The order of azo coupling affects regioselectivity and yield.
  • Purification often involves crystallization from aqueous media.

Summary Table of Preparation Steps

Step Reaction Type Key Reagents/Conditions Product/Intermediate
1 Sulfonation of naphthalene Naphthalene + H2SO4 (98%), 80–95 °C, inert gas, 6–10 h 2,7-Naphthalenedisulfonic acid
2 Nitration + Reduction HNO3/H2SO4 (nitration), then Sn/HCl or catalytic reduction 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid
3 Diazotization NaNO2 + acid, 0–5 °C Diazonium salt of amino-naphthalenedisulfonic acid
4 Azo coupling (first) Disulfophenyl diazo component, pH control Monoazo intermediate
5 Azo coupling (second) Diazonium salt of 4-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)phenyl Final azo compound
6 Neutralization NaOH or Na salts Tetrasodium salt of the target compound

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for preparing this compound, and how can reaction intermediates be characterized?

  • Methodology : Synthesis typically involves sequential diazo coupling reactions. First, diazotization of the pyrimidinyl amine (5-chloro-2,6-difluoro-4-pyrimidinylamine) followed by coupling to the naphthalene backbone. Subsequent steps include introducing the disulfophenylazo group via another diazo reaction. Intermediate characterization requires:

  • UV-Vis Spectroscopy : To confirm azo bond formation (λmax ~450–550 nm) .
  • HPLC-MS : To monitor reaction progress and identify intermediates .
  • Elemental Analysis : To verify purity and stoichiometry .

Q. How can the compound’s solubility and stability be optimized for aqueous-based experiments?

  • Methodology :

  • pH Adjustment : The tetrasodium salt form enhances solubility in water. Maintain pH >7 to prevent sulfonic acid group protonation .
  • Light Sensitivity : Store in dark, inert conditions to avoid azo bond degradation. Use amber glassware for experiments .
  • Thermal Stability : Conduct TGA (Thermogravimetric Analysis) to identify decomposition thresholds (typically >200°C for similar sulfonated azo dyes) .

Q. What spectroscopic techniques are suitable for structural confirmation?

  • Methodology :

  • FT-IR : Identify characteristic peaks (e.g., -SO3⁻ at ~1040 cm⁻¹, -N=N- at ~1450 cm⁻¹) .
  • NMR : Use D2O as solvent for ¹H/¹³C NMR to resolve aromatic protons and confirm substitution patterns. Note: Azo protons may not appear due to exchange broadening .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M]⁻) and fragmentation patterns .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict redox behavior and charge-transfer interactions. For similar naphthalenedisulfonic acids, HOMO-LUMO gaps range from 2.5–3.5 eV .
  • Molecular Dynamics (MD) : Simulate aqueous solvation to assess sulfonate group hydration and aggregation tendencies .
  • COMSOL Multiphysics : Model diffusion kinetics in membranes or catalytic systems .

Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC50 values)?

  • Methodology :

  • Batch Variability Analysis : Compare purity assays (HPLC, elemental analysis) across studies. Impurities from incomplete diazo coupling can alter bioactivity .
  • Assay Conditions : Standardize parameters (e.g., pH, temperature, cell lines) to minimize variability. For example, sulfonated azo dyes exhibit pH-dependent binding to serum proteins, affecting bioavailability .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers in published datasets .

Q. How does this compound’s structure-activity relationship (SAR) compare to its structural analogs?

  • Methodology :

  • Comparative Table :
CompoundKey Structural DifferenceObserved Activity
Target Compound Pyrimidinyl and disulfophenylazo groupsHigh affinity for tyrosine kinase receptors
Analog A (CAS 67893-49-6)Single sulfonate groupReduced solubility; lower bioactivity
Analog B (CAS 72968-80-0)Benzoylamino substitutionEnhanced photostability but reduced receptor binding
  • QSAR Modeling : Use Hammett constants to correlate substituent electronic effects with activity trends .

Q. What experimental designs are optimal for studying its interaction with biomolecules (e.g., proteins, DNA)?

  • Methodology :

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to albumin or DNA (KD values typically 10⁻⁶–10⁻⁸ M for sulfonated dyes) .
  • Fluorescence Quenching : Monitor tryptophan residue interactions in proteins (Stern-Volmer plots) .
  • Circular Dichroism (CD) : Detect conformational changes in DNA/RNA upon binding .

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